molecular formula C22H22N2O6S B2964513 Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-22-4

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2964513
CAS No.: 899728-22-4
M. Wt: 442.49
InChI Key: GXISKYNODWIKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an ethyl group, a sulfonyl group, a carboxylate group, and a pyridazine ring. The sulfonyl group is a functional group that is found primarily in sulfones . It can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as protodeboronation and electrophilic aromatic substitution .

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized derivatives of ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate that have been evaluated for their antimicrobial properties. These compounds have been tested against various bacteria and fungi, showing significant activity which indicates their potential in developing new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019; M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Corrosion Inhibition

Compounds synthesized from this compound have shown promising results as corrosion inhibitors. These derivatives have been tested on mild steel in acidic environments, displaying high inhibition efficiencies which make them suitable for industrial applications such as pickling processes (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, S. Chitra, 2020; P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Herbicidal Activities

This compound derivatives have also been explored for their potential in agricultural applications, particularly as herbicides. These compounds have been evaluated in various tests, showing efficacy in inhibiting chlorophyll and possessing herbicidal activities comparable to commercial products against specific plant species (Han Xu, Xu-Hong Hu, Xiao-mao Zou, Bin Liu, You-Quan Zhu, Yong Wang, Fang-zhong Hu, Hua-zheng Yang, 2008).

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of a wide range of heterocyclic compounds. These synthesized compounds, containing sulfonamido moieties, have been evaluated for their antibacterial properties, indicating the broad applicability of this compound in medicinal chemistry for creating new therapeutic agents (Maitane Fernández, U. Uria, Lucía Orbe, J. Vicario, Efraím Reyes, L. Carrillo, 2014).

Antioxidant Activity

Further studies have focused on the antioxidant activities of derivatives synthesized from this compound. These studies have shown promising results, indicating the potential of these compounds in oxidative stress-related applications (S. George, R. Sabitha, P. M. Kumar, T. Ravi, 2010).

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S/c1-4-16-8-12-18(13-9-16)31(27,28)30-19-14-20(25)24(17-10-6-15(3)7-11-17)23-21(19)22(26)29-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXISKYNODWIKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.